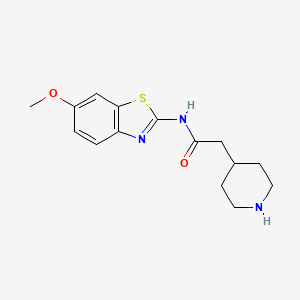![molecular formula C14H19NO5S B7576684 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid, also known as OSEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. OSEB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用机制
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to induce cell cycle arrest and apoptosis, while in inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, indicating its potential as an antibiotic.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its versatility, as it has been shown to have a wide range of biochemical and physiological effects. Additionally, its synthesis method is efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained. However, one limitation of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, further research is needed to fully understand its mechanism of action and potential applications in inflammation and infectious diseases. Finally, there is potential for the development of new derivatives of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid with improved efficacy and reduced toxicity.
合成方法
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid involves the reaction of 4-carboxybenzaldehyde with 2-(oxolan-2-yl)ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with chlorosulfonic acid and ammonia to yield 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid. This synthesis method has been shown to be efficient and reliable, with high yields of pure 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid being obtained.
科学研究应用
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and infectious diseases. In cancer research, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In studies on inflammation, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, 4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid has been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-14(17)12-5-3-11(4-6-12)10-21(18,19)15-8-7-13-2-1-9-20-13/h3-6,13,15H,1-2,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVLVOUPIWYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNS(=O)(=O)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)

![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)
![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)



![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
